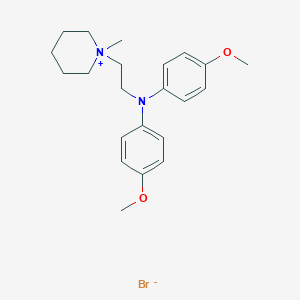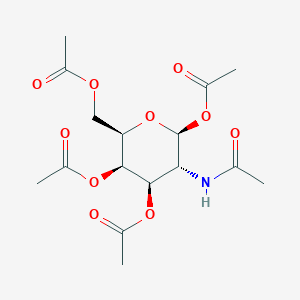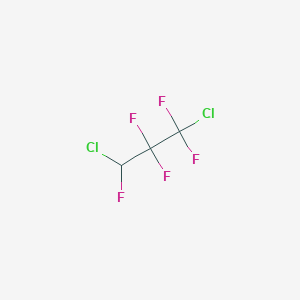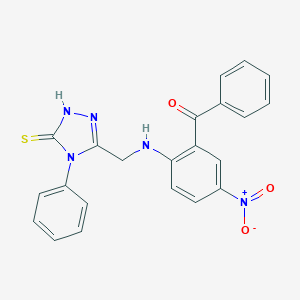
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-, also known as DMT1, is a potent and selective inhibitor of the divalent metal transporter 1 (DMT1). DMT1 is a transmembrane protein that plays a crucial role in the transport of iron and other divalent metals across the intestinal mucosa, and its inhibition has been shown to have therapeutic potential in the treatment of iron overload disorders such as hemochromatosis.
Wirkmechanismus
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition results in a decrease in the absorption of dietary iron in the intestine, leading to a reduction in the total body iron stores. This mechanism has been shown to be effective in the treatment of iron overload disorders such as hemochromatosis.
Biochemische Und Physiologische Effekte
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition has been shown to have a number of biochemical and physiological effects, including a reduction in the levels of serum iron, ferritin, and transferrin saturation. In addition, Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition has been shown to increase the levels of hepcidin, a key regulator of iron metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition as a research tool is its specificity for the Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- transporter, which allows for the selective modulation of iron transport in the intestine. However, one of the limitations of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition is its potential for off-target effects, as Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- is also expressed in other tissues such as the liver and spleen.
Zukünftige Richtungen
Future research on Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition is likely to focus on its potential therapeutic applications in the treatment of iron overload disorders and cancer. In addition, further studies are needed to elucidate the potential off-target effects of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition, and to develop more selective inhibitors of the Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- transporter.
Synthesemethoden
The synthesis of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- involves a multistep process that begins with the condensation of 4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazole with 2-nitroaniline to form the intermediate 2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitroaniline. This intermediate is then coupled with 4-nitrobenzaldehyde in the presence of a base to yield the final product, Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- has been extensively studied for its potential therapeutic applications in the treatment of iron overload disorders, such as hemochromatosis, and iron deficiency anemia. In addition, recent studies have also shown that Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition may have a role in the treatment of certain types of cancer, such as breast cancer, where iron plays a crucial role in tumor growth and proliferation.
Eigenschaften
CAS-Nummer |
111070-79-2 |
|---|---|
Produktname |
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- |
Molekularformel |
C22H17N5O3S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
[5-nitro-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C22H17N5O3S/c28-21(15-7-3-1-4-8-15)18-13-17(27(29)30)11-12-19(18)23-14-20-24-25-22(31)26(20)16-9-5-2-6-10-16/h1-13,23H,14H2,(H,25,31) |
InChI-Schlüssel |
MAPDIPUVFZFIHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=NNC(=S)N3C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=NNC(=S)N3C4=CC=CC=C4 |
Andere CAS-Nummern |
111070-79-2 |
Synonyme |
[5-nitro-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamin o]phenyl]-phenyl-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



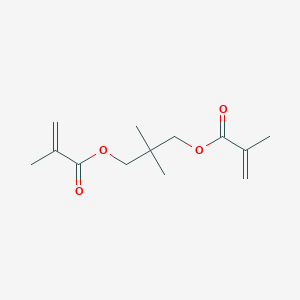
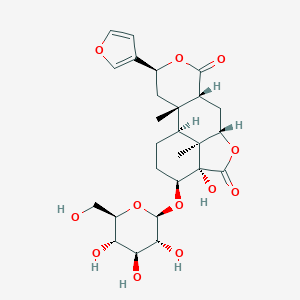
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
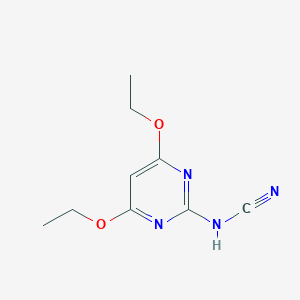
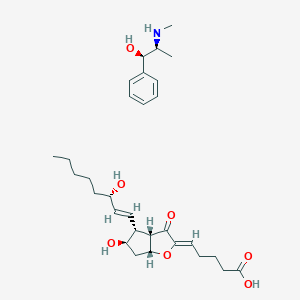

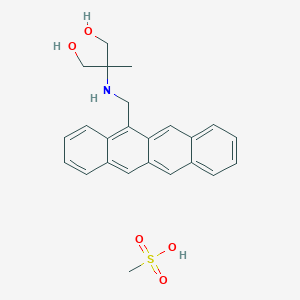
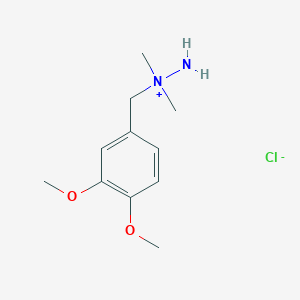
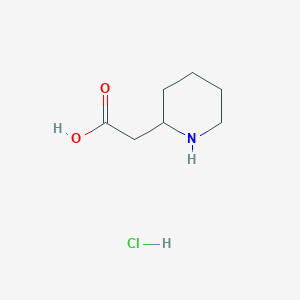
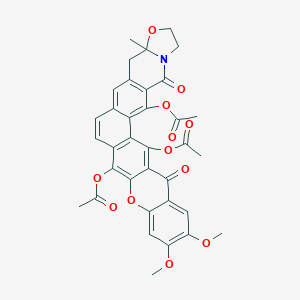
![Formamide, [14C]](/img/structure/B8465.png)
